molecular formula C26H24ClN5O2S B2940905 5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898437-55-3

5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2940905
CAS No.: 898437-55-3
M. Wt: 506.02
InChI Key: SFTPACBCLZQLIK-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic scaffold comprising a thiazolo[3,2-b][1,2,4]triazole core substituted with a hydroxyl group at position 4. Key structural elements include:

  • A 3-chlorophenylpiperazine moiety linked via a methyl group to the thiazolo-triazole core.
  • A p-tolyl (4-methylphenyl) group attached to the same methyl bridge.
  • A furan-2-yl substituent at position 2 of the thiazolo-triazole system.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O2S/c1-17-7-9-18(10-8-17)22(31-13-11-30(12-14-31)20-5-2-4-19(27)16-20)23-25(33)32-26(35-23)28-24(29-32)21-6-3-15-34-21/h2-10,15-16,22,33H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTPACBCLZQLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives, which are recognized for their potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H26ClN5OSC_{24}H_{26}ClN_{5}OS, and it has a molecular weight of approximately 468.0 g/mol. The presence of piperazine and thiazole moieties in its structure contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC24H26ClN5OS
Molecular Weight468.0 g/mol
CAS Number898367-74-3

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate serotonin receptors, which plays a significant role in mood regulation and anxiety management. This mechanism is similar to that observed in many psychoactive substances, suggesting potential applications in treating psychiatric disorders.

Biological Activities

Recent studies have highlighted several biological activities associated with thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Anticancer Activity :
    • Compounds within this class have demonstrated promising anticancer properties. For example, derivatives have been identified as potent inhibitors of topoisomerase I (Top1), an enzyme crucial for DNA replication. One study reported that a derivative exhibited superior Top1 inhibitory activity compared to camptothecin at a concentration of 10 μM .
  • Antimicrobial Properties :
    • Research has shown that thiazolo[3,2-b][1,2,4]triazole derivatives possess antimicrobial activity against various pathogens. This includes both antibacterial and antifungal effects .
  • Anti-inflammatory Effects :
    • In vitro studies suggest that these compounds can reduce inflammation markers, indicating potential use in treating inflammatory diseases .
  • Neuropharmacological Effects :
    • The modulation of neurotransmitter systems suggests that these compounds may also exhibit anxiolytic and antidepressant activities .

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of biological activity for compounds related to thiazolo[3,2-b][1,2,4]triazoles:

  • Study on Antitumor Activity : A recent investigation focused on the synthesis of novel thiazolo[3,2-b][1,2,4]triazole derivatives and their anticancer efficacy against leukemia cell lines. The study reported significant cytotoxic effects at low micromolar concentrations .
  • Screening for Antimicrobial Activity : Another study explored the antimicrobial properties of various thiazolo derivatives against clinical isolates. Results indicated that certain derivatives exhibited notable inhibition zones against tested bacterial strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Substituent Variations

Table 1: Structural Comparison of Thiazolo-Triazole Derivatives

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound 6-OH, 2-(furan-2-yl), N3-(p-tolyl), N3-(4-(3-ClPh)piperazinyl) Hydroxyl, furan, piperazine, p-tolyl Data not provided
5-((4-(3-ClPh)piperazinyl)(4-ethoxy-3-MeOPh)methyl)-2-Me-thiazolo[3,2-b][1,2,4]triazol-6-ol 6-OH, 2-Me, N3-(4-ethoxy-3-MeOPh) Ethoxy, methoxy, methyl 569.06 (calculated)
(E/Z)-5-(((4-ClPh)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) 6-one, 5-(4-ClPhNHCH) Ketone, chlorophenylamino 318.74
1-[(Aryl)thioacetyl]-3-(2-thienyl)-5-(4-ClPh)-2-pyrazolines Pyrazoline core, thioacetyl, thienyl Thioether, thiophene ~400–450 (estimated)

Key Observations :

  • The target compound uniquely combines a hydroxyl group at position 6 with a furan-2-yl substituent, distinguishing it from analogs like 5f , which features a ketone group at position 6 .

Table 2: Pharmacological Profiles of Related Compounds

Compound Class/Structure Reported Activity Mechanism/Relevance to Target Compound Reference
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones (e.g., 5f, 5g) Anticancer (in vitro) Apoptosis induction via kinase inhibition
Piperazine-linked triazoles (e.g., compounds) Antifungal, CNS modulation 14-α-demethylase lanosterol inhibition
S-Alkyl 4-(4-ClPh)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol Molecular docking similarity to known antifungals Interaction with lanosterol demethylase (3LD6)

Key Observations :

  • The hydroxyl group at position 6 in the target compound may confer improved solubility compared to 6(5H)-one derivatives (e.g., 5f), which could enhance bioavailability .

Key Observations :

  • The target compound’s synthesis likely involves Mannich-type reactions for the piperazine-p-tolylmethyl linkage, as seen in and .
  • Heterogeneous catalysis (e.g., Bleaching Earth Clay in PEG-400) could optimize yields for large-scale production, as demonstrated in .

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